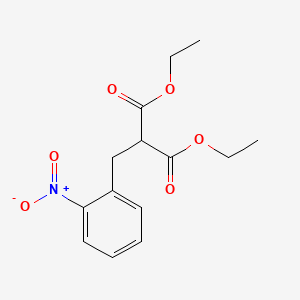

Diethyl 2-(2-nitrobenzyl)malonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-[(2-nitrophenyl)methyl]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-3-20-13(16)11(14(17)21-4-2)9-10-7-5-6-8-12(10)15(18)19/h5-8,11H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWHIUXRQYXRSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208543 | |

| Record name | Diethyl 2-(2-(hydroxy(oxido)amino)benzyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59803-35-9 | |

| Record name | Diethyl 2-(2-(hydroxy(oxido)amino)benzyl)malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059803359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 59803-35-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 2-(2-(hydroxy(oxido)amino)benzyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2-(2-nitrobenzyl)malonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAU4ZRJ39E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 2-(2-nitrobenzyl)malonate

CAS Number: 59803-35-9 Molecular Formula: C₁₄H₁₇NO₆ Molecular Weight: 295.29 g/mol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-(2-nitrobenzyl)malonate, a versatile synthetic intermediate with significant applications in organic chemistry and drug development. The core utility of this molecule is derived from its 2-nitrobenzyl moiety, which functions as a photolabile protecting group, allowing for the controlled release of protected molecules upon irradiation with light. This document details the synthesis, purification, and characterization of this compound, including step-by-step protocols and mechanistic insights. Furthermore, its chemical reactivity, particularly as a photolabile protecting group and as a precursor for heterocyclic synthesis, is explored. Safety protocols for handling this and related nitroaromatic compounds are also discussed, providing a holistic resource for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a substituted malonic ester that has garnered interest primarily as a building block in complex organic synthesis. The presence of the 2-nitrobenzyl group imparts a crucial functionality: the ability to serve as a "caged" compound. Caged compounds are molecules in which a biologically active species is rendered inert by chemical modification with a photolabile protecting group (PPG).[1][2] Irradiation with light of a specific wavelength cleaves the PPG, releasing the active molecule with high spatiotemporal control. The 2-nitrobenzyl group is one of the most well-established and widely used PPGs due to its efficient cleavage upon near-UV irradiation.[1][3]

This guide will delve into the synthetic methodology for preparing this compound, analyze its key chemical transformations, and provide a detailed characterization profile.

Synthesis and Purification

The most common and efficient synthesis of this compound involves the alkylation of diethyl malonate with 2-nitrobenzyl bromide. This reaction is a classic example of a malonic ester synthesis, which relies on the acidity of the α-hydrogens of the malonate.

Synthesis Protocol

Reaction: Diethyl malonate + 2-Nitrobenzyl bromide → this compound

Materials:

-

Diethyl malonate (8.89 g, 0.055 mol)

-

2-Nitrobenzyl bromide (10 g, 0.046 mol)

-

Potassium carbonate (K₂CO₃), anhydrous (9.6 g, 0.069 mol)

-

Dimethylformamide (DMF), anhydrous (60 mL)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate (8.89 g) and anhydrous DMF (50 mL).

-

Add anhydrous potassium carbonate (9.6 g) to the stirring solution. Stir the suspension vigorously for 15 minutes at room temperature.

-

In a separate beaker, dissolve 2-nitrobenzyl bromide (10 g) in anhydrous DMF (10 mL).

-

Slowly add the 2-nitrobenzyl bromide solution to the reaction mixture dropwise over 10-15 minutes.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (2-nitrobenzyl bromide) is consumed.

-

Upon completion, dilute the reaction mixture with deionized water (600 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 250 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (100-200 mesh) using a 5% ethyl acetate in hexane solution as the eluent.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as the final product (expect around 8.7 g, 63% yield).[4]

Mechanistic Insights and Rationale

The synthesis is a nucleophilic substitution reaction (SN2).

-

Role of Potassium Carbonate: Diethyl malonate's α-hydrogens are acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester groups. Potassium carbonate, a moderately strong base, is sufficient to deprotonate the diethyl malonate, forming a nucleophilic enolate. While stronger bases like sodium ethoxide are traditionally used in malonic ester synthesis, K₂CO₃ in a polar aprotic solvent like DMF is effective and avoids the harsh conditions and potential side reactions associated with alkoxides.[5][6]

-

Solvent Choice: DMF is an ideal solvent for this reaction as it is polar aprotic, which effectively solvates the potassium cation, leaving the carbonate anion more reactive. It also readily dissolves both the diethyl malonate and the 2-nitrobenzyl bromide.

-

Purification: Column chromatography is essential to remove any unreacted diethyl malonate, starting bromide, and potential side products such as the dialkylated malonate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties and Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value | Reference |

| CAS Number | 59803-35-9 | [4] |

| Molecular Formula | C₁₄H₁₇NO₆ | [4] |

| Molecular Weight | 295.29 g/mol | [4] |

| Boiling Point | 386.9 °C at 760 mmHg | N/A |

| Density | 1.227 g/cm³ | N/A |

Spectroscopic Data

3.2.1. ¹H and ¹³C NMR Spectroscopy

While a publicly available, fully assigned spectrum is not readily accessible, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.[6][7]

-

¹H NMR (predicted):

-

~1.2-1.3 ppm (t, 6H): The methyl protons of the two ethyl ester groups.

-

~3.5-3.6 ppm (d, 2H): The benzylic protons (-CH₂-Ar).

-

~3.9-4.0 ppm (t, 1H): The methine proton of the malonate (-CH-).

-

~4.1-4.2 ppm (q, 4H): The methylene protons of the two ethyl ester groups.

-

~7.4-8.1 ppm (m, 4H): The aromatic protons of the 2-nitrophenyl group.

-

-

¹³C NMR (predicted):

-

~14 ppm: Methyl carbons of the ethyl esters.

-

~35 ppm: Benzylic carbon.

-

~52 ppm: Methine carbon of the malonate.

-

~62 ppm: Methylene carbons of the ethyl esters.

-

~124-134 ppm: Aromatic carbons.

-

~149 ppm: Aromatic carbon attached to the nitro group.

-

~168 ppm: Carbonyl carbons of the ester groups.

-

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the stretching vibrations of the nitro and ester functional groups.

-

C=O Stretch (Ester): A strong, sharp peak is expected around 1730-1750 cm⁻¹ .

-

NO₂ Asymmetric Stretch: A strong absorption should appear in the range of 1520-1560 cm⁻¹ .[8][9]

-

NO₂ Symmetric Stretch: A strong absorption is expected between 1340-1370 cm⁻¹ .[8][9]

-

C-O Stretch (Ester): Strong bands will be present in the 1150-1250 cm⁻¹ region.

-

C-H Stretch (Aromatic and Aliphatic): Bands will be observed in the 2850-3100 cm⁻¹ region.

3.2.3. Mass Spectrometry

The electron ionization mass spectrum is expected to show fragmentation patterns characteristic of benzylmalonates. The molecular ion peak (M⁺) at m/z = 295 should be observable. Key fragmentation pathways would likely involve:

-

Loss of an ethoxy group (-OC₂H₅) to give a fragment at m/z = 250 .

-

Loss of the entire malonate moiety to give the 2-nitrobenzyl cation at m/z = 136 .

-

Cleavage of the C-C bond between the benzyl and malonate groups.

Chemical Reactivity and Applications

Photolabile Protecting Group Chemistry

The primary application of this compound is as a photolabile protecting group precursor. The 2-nitrobenzyl group can be cleaved by near-UV light (typically 340-365 nm), releasing the protected molecule and 2-nitrosobenzaldehyde as a byproduct.[1][2]

Mechanism of Photocleavage: The photocleavage proceeds via a Norrish Type II-like mechanism:

-

Photoexcitation: Upon absorption of a photon, the nitro group is excited.

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[10][11]

-

Rearrangement and Cleavage: This intermediate undergoes rearrangement to form a cyclic species which then fragments, releasing the protected molecule (in this case, the malonic ester derivative) and 2-nitrosobenzaldehyde.[1]

Caption: General mechanism for 2-nitrobenzyl photocleavage.

This property is invaluable in drug delivery systems, where a therapeutic agent can be released at a specific site by targeted light application, minimizing systemic toxicity.

Precursor for Heterocyclic Synthesis

Substituted malonates are cornerstone building blocks for the synthesis of a wide variety of heterocyclic compounds.[12][13] this compound can be a precursor to various nitrogen-containing heterocycles, particularly after reduction of the nitro group.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (aniline derivative) using various standard methods, such as:

-

Catalytic hydrogenation (e.g., H₂, Pd/C)

-

Metal-acid systems (e.g., Sn/HCl, Fe/AcOH)

The resulting aminobenzyl malonate is a versatile intermediate. The newly formed amino group can undergo intramolecular cyclization with the adjacent malonate ester groups to form lactams, which are core structures in many pharmaceuticals. For instance, this could be a pathway to synthesize substituted quinolone or oxindole scaffolds.[14]

Potential in Drug Development

While direct applications of the ortho-nitro isomer are not extensively documented in readily available literature, a recent study on the analogous Diethyl 2-(4-nitrobenzyl)malonate highlights the potential of this class of compounds. This para-isomer and its derivatives have been synthesized and shown to possess significant in vitro anti-prostate cancer activity.[5][15] The study demonstrated that these malonate derivatives could induce apoptosis in cancer cells, suggesting that the nitrobenzyl malonate scaffold is a promising lead for the development of new anti-cancer agents.[15] Given the structural similarity, it is plausible that this compound could serve as a valuable intermediate or a candidate molecule in similar therapeutic areas.

Safety and Handling

No specific toxicology data is available for this compound. However, based on the known hazards of related compounds such as 2-nitrobenzaldehyde and other nitroaromatic compounds, the following precautions are recommended.[14][16][17][18][19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis is straightforward, relying on the well-established malonic ester synthesis. Its primary utility lies in the 2-nitrobenzyl moiety, which serves as a photolabile protecting group, enabling the light-induced release of molecules in applications such as caged compounds for drug delivery and biological studies. Furthermore, its structure provides a template for the synthesis of complex heterocyclic systems, which are prevalent in medicinal chemistry. The demonstrated biological activity of its para-isomer underscores the potential of this molecular scaffold in drug discovery. This guide provides the foundational knowledge for the synthesis, characterization, and application of this important compound, serving as a critical resource for researchers in the field.

References

-

Fournier, L., Gauron, C., & Tauc, P. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(44), 14455–14465. [Link]

-

Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

-

Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 100(2), 409–413. [Link]

-

ResearchGate. (2020). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Retrieved from [Link]

- NMR Spectra of New Compounds. (n.d.).

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate. Retrieved from [Link]

- Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Photochemistry and Photobiology.

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

Thenmozhi, S., et al. (2009). Diethyl 2-(2-nitrobenzylidene)malonate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2209. [Link]

- ACS Publications. (n.d.). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society.

-

Filo. (2023). Synthesis of Heterocycles by Diethyl Malonate. Retrieved from [Link]

-

Valsynthese SA. (2022). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitrophenylacetonitrile, 98%. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]

-

Wiley Online Library. (2024). Design, Synthesis, and Anti-Prostate Cancer Potential of 2-(4-Nitrobenzyl) Malonates In Vitro and DAL. ChemMedChem. [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

PubMed. (2024). Design, Synthesis, and Anti-Prostate Cancer Potential of 2-(4-Nitrobenzyl) Malonates In Vitro and DAL Acute Oral Toxicity Assessment In Vivo. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

Sources

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Design, Synthesis, and Anti-Prostate Cancer Potential of 2-(4-Nitrobenzyl) Malonates In Vitro and DAL Acute Oral Toxicity Assessment In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]

- 7. rsc.org [rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Diethyl 2-(2-nitrobenzylidene)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Heterocycles by Diethyl Malonate Explain how diethyl malona.. [askfilo.com]

- 14. valsynthese.ch [valsynthese.ch]

- 15. ricerca.unich.it [ricerca.unich.it]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of Diethyl 2-(2-nitrobenzyl)malonate

Introduction

Diethyl 2-(2-nitrobenzyl)malonate is a substituted malonic ester of significant interest in synthetic organic chemistry. Its unique combination of a reactive malonate core, a sterically demanding ortho-substituted benzyl group, and an electron-withdrawing nitro functionality makes it a versatile intermediate for constructing complex molecular architectures. For researchers in medicinal chemistry and drug development, compounds of this class serve as crucial building blocks for heterocyclic synthesis and the introduction of pharmacologically relevant motifs. This guide provides a comprehensive analysis of the core physical and spectroscopic properties of this compound, offering field-proven insights into its characterization and handling.

Core Molecular & Physical Properties

The fundamental physical properties of a compound govern its behavior in both storage and reaction conditions. Understanding these parameters is critical for experimental design, purification, and safety.

Identity and Structure

The foundational identifiers for this compound are summarized below. The molecule's structure features a central methylene carbon (Cα) bonded to a 2-nitrobenzyl group and two ethoxycarbonyl groups.

Caption: 2D structure of this compound.

Tabulated Physical Data

The quantitative physical data for this compound are consolidated in the table below. It is noteworthy that an experimental melting point is not consistently reported in publicly available databases, which may suggest the compound is an oil or has a low melting point at ambient temperatures.

| Property | Value | Source(s) |

| CAS Number | 59803-35-9 | [1][2] |

| Molecular Formula | C₁₄H₁₇NO₆ | [2] |

| Molecular Weight | 295.29 g/mol | [1][2] |

| Boiling Point | 386.9 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.227 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.524 (Predicted) | [2] |

| Flash Point | 150.4 °C (Predicted) | [2] |

| Melting Point | N/A | [2] |

| Solubility | N/A | [2] |

| Storage Temperature | 2-8 °C | [2] |

Expert Insight: The high predicted boiling point is characteristic of malonic esters with large substituents, reflecting strong intermolecular forces. The recommended refrigerated storage is crucial to prevent gradual degradation over time, which can occur via hydrolysis or other side reactions. While specific solubility data is unavailable, by analogy to similar compounds like diethyl benzylmalonate, it is expected to be miscible with common organic solvents such as dichloromethane, ethyl acetate, acetone, and THF, but possess negligible solubility in water.

Spectroscopic & Analytical Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following sections detail the expected spectral features of this compound, drawing upon data from analogous structures to provide a robust interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to be complex due to the molecule's asymmetry. Key expected signals include:

-

Aromatic Protons (δ 7.4-8.1 ppm): The four protons on the 2-nitrophenyl ring will appear in this downfield region. The electron-withdrawing nitro group and the substitution pattern will result in a complex multiplet pattern.

-

Malonate CH (δ ~4.0-4.2 ppm): A triplet is expected for the single proton on the alpha-carbon, coupled to the adjacent benzylic CH₂ group.

-

Ethoxy CH₂ (δ ~4.1-4.3 ppm): Two overlapping or distinct quartets from the two diastereotopic methylene groups of the ethyl esters, each coupled to their respective methyl groups.

-

Benzylic CH₂ (δ ~3.4-3.6 ppm): A doublet for the two protons adjacent to the aromatic ring, coupled to the malonate CH proton.

-

Ethoxy CH₃ (δ ~1.2-1.4 ppm): Two overlapping or distinct triplets from the methyl groups of the ethyl esters.

¹³C NMR Spectroscopy (Predicted)

The carbon spectrum will confirm the key functional groups:

-

Ester Carbonyls (δ ~167-169 ppm): Two distinct signals are expected for the two ester C=O groups.

-

Aromatic Carbons (δ ~124-150 ppm): Six signals for the aromatic carbons. The carbon bearing the nitro group (C-NO₂) will be significantly downfield.

-

Ethoxy CH₂ (δ ~61-63 ppm): Signals for the O-CH₂ carbons of the ethyl groups.

-

Malonate CH (δ ~52-54 ppm): A single signal for the alpha-carbon.

-

Benzylic CH₂ (δ ~32-35 ppm): The signal for the benzylic carbon.

-

Ethoxy CH₃ (δ ~13-15 ppm): Signals for the terminal methyl carbons of the ethyl groups.

Infrared (IR) Spectroscopy

FTIR spectroscopy is essential for identifying the primary functional groups within the molecule. The spectrum, typically acquired as a neat thin film (capillary cell), will be dominated by strong absorptions from the carbonyl and nitro groups.[1]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity |

| ~3100-3000 | C-H (Aromatic) | Stretching | Medium |

| ~2980-2850 | C-H (Alkyl) | Stretching | Medium |

| ~1735-1750 | C=O (Ester) | Stretching | Strong |

| ~1525 & ~1350 | N-O (Nitro) | Asymmetric & Symmetric Stretching | Strong |

| ~1250-1150 | C-O (Ester) | Stretching | Strong |

Expert Insight: The most telling feature is the intense ester carbonyl (C=O) stretch around 1740 cm⁻¹. The two strong peaks for the nitro group are also definitive identifiers. The absence of a broad O-H stretch around 3300 cm⁻¹ is a key indicator of purity, confirming the absence of hydrolyzed malonic acid byproducts.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides crucial information on the molecular weight and fragmentation patterns, which are invaluable for structural confirmation. Based on studies of related 2-substituted diethyl malonate derivatives, a characteristic fragmentation pathway can be predicted.[3]

The molecular ion ([M]⁺•) at m/z = 295 is expected to be observed. The most significant fragmentation pathway for aryl-substituted malonates involves the cleavage of the bond between the alpha-carbon and the substituent, followed by the loss of the entire diethyl malonate moiety as a radical (mass 159).[3][4]

Caption: Predicted primary fragmentation of this compound in EI-MS.

Trustworthiness Check: This fragmentation pattern is logical and well-precedented. The formation of the 2-nitrobenzyl cation (m/z = 136) results in a stable, resonance-delocalized carbocation. The uncharged diethyl malonate radical (m/z = 159) is not detected by the mass spectrometer. The presence of a strong peak at m/z 136 would be a highly reliable indicator for the correct structure.

Experimental Protocols

The following protocols provide a framework for the synthesis and analysis of this compound, grounded in established chemical literature.

Synthesis Protocol: Alkylation of Diethyl Malonate

This procedure is adapted from standard malonic ester alkylation methodologies.[1] The core of this synthesis is the deprotonation of diethyl malonate to form a nucleophilic enolate, which then displaces a bromide from 2-nitrobenzyl bromide.

Sources

Diethyl 2-(2-nitrobenzyl)malonate molecular weight and formula

An In-depth Technical Guide to Diethyl 2-(2-nitrobenzyl)malonate for Researchers and Drug Development Professionals

Introduction

This compound is a substituted diethyl malonate derivative that serves as a versatile and valuable building block in modern organic synthesis. Its structure incorporates two key functionalities: the diethyl malonate core, renowned for the reactivity of its acidic α-hydrogen, and the 2-nitrobenzyl moiety. The malonic ester portion allows for a wide array of subsequent chemical transformations, including alkylation, acylation, and cyclization reactions, making it a cornerstone in the synthesis of complex molecular architectures.[1]

The presence of the 2-nitrobenzyl group further enhances its synthetic utility. This group can be readily transformed into other functional groups, such as an aniline derivative via reduction, or it can participate in various cyclization strategies to form heterocyclic systems. For professionals in drug discovery and materials science, compounds like this compound are instrumental as intermediates for creating novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, grounded in established chemical principles.

Molecular and Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in a laboratory setting. These properties dictate the choice of solvents, reaction conditions, and purification methods. The key data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₇NO₆ | [2][3][4] |

| Molecular Weight | 295.29 g/mol | [2][3][4] |

| CAS Number | 59803-35-9 | [2][3][4] |

| IUPAC Name | diethyl 2-[(2-nitrophenyl)methyl]propanedioate | [4] |

| Synonyms | Diethyl (2-nitrobenzyl)propane-1,3-dioate | [3] |

| Boiling Point | 386.9°C at 760 mmHg | [3] |

| Density | 1.227 g/cm³ | [3] |

| Flash Point | 150.4°C | [3] |

| Refractive Index | 1.524 | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the alkylation of diethyl malonate with a suitable 2-nitrobenzyl halide. This reaction is a classic example of C-alkylation, leveraging the enhanced acidity of the α-hydrogen in the malonic ester.

Reaction Scheme

The overall transformation involves the reaction of diethyl malonate with 1-(bromomethyl)-2-nitrobenzene in the presence of a mild base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

Causality of Experimental Choices

-

Base (Potassium Carbonate): A moderately weak base like K₂CO₃ is sufficient to deprotonate the highly acidic diethyl malonate (pKa ≈ 13) to form the nucleophilic enolate. Stronger bases like sodium ethoxide could promote side reactions such as transesterification or self-condensation.

-

Solvent (DMF): A polar aprotic solvent like dimethylformamide is ideal. It readily dissolves the ionic intermediates (potassium enolate) and the organic substrates while not interfering with the nucleophilic attack, thus facilitating a clean SN2 reaction.

-

Temperature (Room Temperature): The reaction proceeds efficiently at ambient temperature, which minimizes the potential for side reactions and decomposition of the starting materials or product.[2]

Detailed Experimental Protocol

The following protocol is a self-validating system for the synthesis and purification of the target compound.[2]

Materials:

-

Diethyl malonate (1.0 eq)

-

1-(bromomethyl)-2-nitrobenzene (0.84 eq)

-

Potassium carbonate (1.25 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: To a stirring solution of diethyl malonate in DMF, add potassium carbonate under an inert atmosphere. Stir the suspension for 15 minutes to ensure the formation of the potassium enolate.

-

Addition of Alkylating Agent: Slowly add a solution of 1-(bromomethyl)-2-nitrobenzene in DMF to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material (1-(bromomethyl)-2-nitrobenzene) is fully consumed.

-

Workup: Dilute the reaction mixture with a significant volume of water. Extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane) to yield pure this compound.

Synthesis and Purification Workflow

Synthetic Utility and Potential Applications

This compound is a precursor to a variety of more complex molecules. Its synthetic value stems from the strategic placement of its functional groups.

Key Synthetic Transformations

-

Hydrolysis and Decarboxylation: The diethyl ester can be hydrolyzed to the corresponding dicarboxylic acid, which can then be decarboxylated upon heating to yield 3-(2-nitrophenyl)propionic acid.[3]

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amine using various reagents (e.g., H₂/Pd-C, SnCl₂). This transformation is a key step in the synthesis of indole and quinoline derivatives, which are common scaffolds in pharmaceuticals.

-

Further Alkylation/Acylation: The remaining acidic proton on the α-carbon can be removed by a strong base, allowing for the introduction of a second substituent.

Potential Applications in Drug Development

While specific applications of this compound are not extensively documented in readily available literature, its structure is analogous to intermediates used in the synthesis of bioactive compounds. Diethyl malonate itself is a starting material for several drugs, including vigabatrin and nalidixic acid.[5] Furthermore, substituted malonates are precursors to quinoline derivatives known to possess antiviral, anticancer, and immunosuppressive activities.[6] The 2-nitrobenzyl moiety, upon reduction and cyclization, can lead to the formation of various nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

Safety and Handling

Currently, detailed toxicological data for this compound is not widely available, and it is not classified under major hazard codes.[3] However, as with any laboratory chemical, it should be handled with care in a well-ventilated fume hood.

General Precautions:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation/Contact: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For related malonate compounds, potential hazards include skin and serious eye irritation.[7][8] It is prudent to assume similar risks when handling this compound.

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential for researchers, particularly in the fields of organic synthesis and drug discovery. Its straightforward and high-yield synthesis, combined with the versatile reactivity of both the malonate and the nitrobenzyl moieties, makes it an attractive starting point for the construction of complex molecules and novel heterocyclic systems. This guide provides the foundational knowledge required for its synthesis, handling, and strategic application in research and development endeavors.

References

-

LookChem. (n.d.). Cas 59803-35-9, this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

-

ResearchGate. (2018). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. Retrieved from [Link]

Sources

- 1. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Cas 59803-35-9,this compound | lookchem [lookchem.com]

- 4. This compound | C14H17NO6 | CID 309274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

1H NMR and 13C NMR spectra of Diethyl 2-(2-nitrobenzyl)malonate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Diethyl 2-(2-nitrobenzyl)malonate

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of this compound, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of both ¹H and ¹³C NMR data, grounded in fundamental principles and established experimental practices. We will delve into the strategic choices behind sample preparation and data acquisition, present a logical workflow for spectral assignment, and consolidate the findings for robust structural verification. This guide serves not only as a reference for the specific spectral features of the title compound but also as a methodological framework for the structural elucidation of similarly complex small molecules.

Fundamentals and Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure in solution.[1] For a molecule such as this compound (IUPAC Name: diethyl 2-[(2-nitrophenyl)methyl]propanedioate), NMR provides precise information on the connectivity of atoms, the chemical environment of each nucleus, and the stereochemical relationships within the molecule.

The structural integrity of this compound, often used in the synthesis of heterocyclic systems, must be rigorously confirmed before its use in subsequent reactions. NMR offers a non-destructive method to achieve this confirmation with high fidelity.

Caption: Structure of this compound with key carbons numbered.

Strategic Workflow for NMR Analysis

A robust analytical workflow ensures data quality and interpretation accuracy. The process begins with meticulous sample preparation, followed by instrument setup and data acquisition, and concludes with processing and detailed spectral interpretation.

Caption: A logical workflow for structural elucidation via NMR spectroscopy.

Protocol: High-Resolution NMR Data Acquisition

The quality of the final spectrum is fundamentally dependent on the initial experimental setup. Every choice, from solvent to acquisition time, is made to maximize resolution and signal-to-noise while ensuring the data is quantitatively reliable.

Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-30 mg for ¹³C NMR, into a clean, dry vial. The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.[2]

-

Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a solvent of moderate polarity that effectively dissolves a wide range of organic compounds and its residual proton signal at δ 7.26 ppm provides a convenient internal reference.[2][3]

-

Homogenization: Ensure the sample is fully dissolved to form a homogeneous solution. Use gentle vortexing if necessary.

-

Filtration: To remove any particulate matter that could degrade magnetic field homogeneity and broaden spectral lines, filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[4]

-

Labeling: Clearly label the NMR tube with the sample identity.

NMR Instrument Parameters

The following parameters are recommended for a standard 400-600 MHz NMR spectrometer.

| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon) | Rationale |

| Pulse Program | zg30 | zgpg30 | A 30° flip angle is used to allow for a shorter relaxation delay while maintaining good signal intensity.[5] |

| Solvent | CDCl₃ | CDCl₃ | Standard solvent providing a deuterium lock signal. |

| Temperature | 298 K | 298 K | Standard ambient temperature for routine analysis. |

| Spectral Width (SW) | ~16 ppm | ~220 ppm | Encompasses the typical chemical shift range for organic molecules.[6][7] |

| Acquisition Time (AQ) | 3-4 s | ~1-2 s | A longer AQ for ¹H provides better resolution.[5][8] For ¹³C, this is balanced with sensitivity needs. |

| Relaxation Delay (D1) | 2 s | 2 s | A delay to allow for partial T1 relaxation between pulses, crucial for signal intensity.[6] For fully quantitative results, D1 should be at least 5 times the longest T1. |

| Number of Scans (NS) | 8-16 | 1024-4096 | Fewer scans are needed for the sensitive ¹H nucleus. Many more scans are required for the insensitive ¹³C nucleus.[9] |

| Reference | TMS (δ 0.00) or residual CHCl₃ (δ 7.26) | CDCl₃ (δ 77.16) | Internal referencing for accurate chemical shift calibration.[10] |

Interpreting the Proton (¹H) NMR Spectrum

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal splitting (multiplicity).[11] Each unique proton environment in the molecule gives rise to a distinct signal.

Predicted ¹H NMR Data

The following table outlines the predicted signals for this compound. The assignments are based on established chemical shift principles and data from analogous structures.

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| H-a | ~8.05 | Doublet of doublets (dd) | 1H | J ≈ 8.1, 1.2 | Aromatic H (H-3') |

| H-b | ~7.65 | Triplet of doublets (td) | 1H | J ≈ 7.5, 1.2 | Aromatic H (H-5') |

| H-c | ~7.50 | Triplet of doublets (td) | 1H | J ≈ 8.1, 1.5 | Aromatic H (H-4') |

| H-d | ~7.40 | Doublet of doublets (dd) | 1H | J ≈ 7.5, 1.5 | Aromatic H (H-6') |

| H-e | 4.20 | Quartet (q) | 4H | J ≈ 7.1 | -O-CH₂ -CH₃ (Ethyl) |

| H-f | 3.65 | Doublet (d) | 2H | J ≈ 7.8 | Ar-CH₂ -CH (Benzylic) |

| H-g | 3.95 | Triplet (t) | 1H | J ≈ 7.8 | Ar-CH₂-CH (Malonyl) |

| H-h | 1.25 | Triplet (t) | 6H | J ≈ 7.1 | -O-CH₂-CH₃ (Ethyl) |

Detailed Analysis

-

Aromatic Region (δ 7.40 - 8.05 ppm): The four protons on the nitro-substituted benzene ring are all chemically distinct due to the ortho-nitro group and the benzyl substituent. They appear as a complex set of multiplets. The proton ortho to the electron-withdrawing nitro group (H-a) is expected to be the most deshielded and appear furthest downfield.[11] The remaining protons (H-b, H-c, H-d) will show characteristic ortho and meta couplings.

-

Ethyl Ester Groups (H-e, H-h): The two diethyl ester groups are chemically equivalent. The methylene protons (H-e ) are adjacent to an electronegative oxygen atom, shifting their signal downfield to ~4.20 ppm. They are split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4).[12] The methyl protons (H-h ) appear upfield around ~1.25 ppm and are split into a triplet by the two neighboring methylene protons (2+1=3). This characteristic quartet-triplet pattern is a hallmark of an ethyl group.[13]

-

Malonyl and Benzylic Protons (H-f, H-g): The benzylic methylene protons (H-f ) are adjacent to the aromatic ring and the malonyl methine proton. They are expected around δ 3.65 ppm and appear as a doublet due to coupling with the single methine proton. The malonyl methine proton (H-g ) is coupled to the two benzylic protons, resulting in a triplet at ~δ 3.95 ppm. The downfield shift is due to the influence of the two adjacent carbonyl groups.

Decoding the Carbon Skeleton (¹³C NMR)

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional type.[14]

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O (Ester Carbonyl) | Carbonyl carbons are highly deshielded and appear far downfield.[7] |

| ~149 | Ar-C -NO₂ | Aromatic carbon directly attached to the strongly electron-withdrawing nitro group. |

| ~134 | Ar-C -CH₂ | Quaternary aromatic carbon attached to the benzyl group. |

| ~133 | Ar-C H | Aromatic methine carbon. |

| ~128 | Ar-C H | Aromatic methine carbon. |

| ~125 | Ar-C H | Aromatic methine carbon. |

| ~124 | Ar-C H | Aromatic methine carbon. |

| 61.8 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester, deshielded by the adjacent oxygen.[15] |

| 52.5 | Ar-CH₂-C H | Malonyl methine carbon, shifted downfield by two carbonyl groups. |

| 35.0 | Ar-CH₂ -CH | Benzylic carbon. |

| 14.1 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester, typical for an aliphatic carbon.[15] |

Note: The exact assignment of the four distinct aromatic CH signals requires advanced 2D NMR techniques such as HSQC and HMBC, which correlate proton and carbon signals directly.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, guided by a strategic experimental protocol, allows for its complete and unambiguous structural confirmation. The characteristic signals of the ethyl ester groups, the distinct patterns of the aromatic and benzylic protons, and the chemical shifts of the carbon skeleton all align with the proposed structure. This detailed characterization is a critical step in quality control and serves as a foundational dataset for any research or development professional utilizing this compound in further synthetic applications.

References

- Organomation.

- University of California, Riverside. How to Prepare Samples for NMR.

- University College London.

- Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I.

- University of Ottawa.

- B.U. et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central.

- PubChem. Diethyl 2-(2-nitrobenzyl)

- University of Wisconsin-Madison, Chemistry Department. Optimized Default 1H Parameters.

- D.S. et al. (2018). Acquiring 1 H and 13 C Spectra. Books - ACS.

- Nanalysis. NMR acquisition parameters and qNMR.

- Xing, M. (2021). 1D and 2D NMR methods for small molecules. YouTube.

- Compound Interest. (2015). A guide to 13c nmr chemical shift values.

- New Drug Approvals. (2014).

- Chemistry LibreTexts. (2023).

- Gable, K. 13C NMR Chemical Shifts.

- NMR Spectroscopy Interpret

- Clark, J. (2022). interpreting C-13 NMR spectra. Chemguide.

- ChemicalBook.

- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. organomation.com [organomation.com]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. sites.bu.edu [sites.bu.edu]

- 5. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 6. youtube.com [youtube.com]

- 7. compoundchem.com [compoundchem.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. acdlabs.com [acdlabs.com]

- 12. m.youtube.com [m.youtube.com]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Diethyl malonate(105-53-3) 13C NMR spectrum [chemicalbook.com]

IR and mass spectrometry data for Diethyl 2-(2-nitrobenzyl)malonate

An In-Depth Technical Guide to the Spectroscopic Characterization of Diethyl 2-(2-nitrobenzyl)malonate

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) and mass spectrometry (MS) data for this compound (CAS No: 59803-35-9)[1][2]. Intended for researchers, chemists, and drug development professionals, this document outlines the theoretical principles, detailed experimental protocols, and data interpretation strategies necessary for the unambiguous identification and characterization of this compound. By integrating established spectroscopic principles with predicted fragmentation behaviors, this guide serves as a practical reference for laboratory analysis.

Introduction and Molecular Overview

This compound is a substituted malonic ester derivative with the molecular formula C₁₄H₁₇NO₆ and a molecular weight of 295.29 g/mol [1][2]. Its structure incorporates several key functional groups that yield a distinct spectroscopic fingerprint: an aromatic nitro group, two ethyl ester functionalities, and a benzylic linkage. Accurate characterization of this molecule is critical for its use in various synthetic pathways, such as in the preparation of 2-oxindoles and other heterocyclic compounds[3]. This guide elucidates the expected spectral features in both IR spectroscopy and mass spectrometry, providing a robust framework for its analytical validation.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its nitro, ester, aromatic, and aliphatic moieties.

Theoretical Principles and Interpretation

The principal vibrational modes and their expected absorption frequencies are detailed below. This predictive analysis is based on established correlation tables for organic functional groups.

-

Aromatic Nitro Group (Ar-NO₂): Aromatic nitro compounds display two distinct, strong stretching vibrations.[4][5] The asymmetric stretch appears at a higher frequency than the symmetric stretch. Conjugation with the aromatic ring shifts these bands to slightly lower wavenumbers compared to aliphatic nitro compounds.[4][5]

-

Ester Group (-COOEt): The most prominent feature of the ester groups is the intense carbonyl (C=O) stretching band.[6] Additionally, two C-O stretching vibrations are expected, one for the C(=O)-O bond and another for the O-CH₂ bond.

-

Aromatic Ring (C₆H₄): The benzene ring will produce several characteristic peaks. Aromatic C-H stretching vibrations are typically observed at wavenumbers just above 3000 cm⁻¹.[7][8] C=C stretching vibrations within the ring appear as a series of bands in the 1600-1475 cm⁻¹ region.[7]

-

Aliphatic Groups (-CH₂-, -CH₃): The methylene (benzyl and ethyl) and methyl groups will show C-H stretching vibrations in the region just below 3000 cm⁻¹.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

This protocol describes a self-validating method for acquiring a high-quality IR spectrum.

-

Instrument Preparation & Background Scan:

-

Rationale: This step is critical to remove atmospheric (CO₂, H₂O) and instrumental interferences, ensuring that the final spectrum is solely from the sample.

-

Procedure: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely. Initiate a background scan in the instrument software. The resulting background should be a flat line.

-

-

Sample Application:

-

Rationale: Proper sample contact with the ATR crystal is essential for a strong, well-defined signal.

-

Procedure: Place a small amount (a few milligrams of solid or one drop of neat liquid) of this compound directly onto the center of the ATR crystal. If it is a solid, use the pressure clamp to ensure firm contact.

-

-

Spectrum Acquisition:

-

Rationale: Signal averaging (co-adding scans) improves the signal-to-noise ratio, resulting in a cleaner spectrum.

-

Procedure: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing and Cleaning:

-

Rationale: Post-acquisition processing ensures accurate peak identification.

-

Procedure: The software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. Perform a baseline correction if necessary. Clean the ATR crystal thoroughly with a suitable solvent after analysis.

-

Predicted IR Data Summary

The following table summarizes the expected characteristic absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Reference |

| 3100–3050 | Medium | Aromatic C-H Stretch | [6][7] |

| 3000–2850 | Medium | Aliphatic C-H Stretch (-CH₂-, -CH₃) | [6] |

| 1750–1730 | Strong, Sharp | Ester C=O Stretch | [6] |

| 1600–1475 | Medium-Weak | Aromatic C=C Ring Stretch | [7] |

| ~1530 | Strong | Asymmetric NO₂ Stretch | [4][5] |

| ~1350 | Strong | Symmetric NO₂ Stretch | [4][5] |

| 1300–1000 | Strong | C-O Stretch (Ester) | [6] |

| 900-690 | Strong | Aromatic C-H Out-of-Plane Bend | [7] |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. For this compound, electron ionization (EI) is expected to produce a rich fragmentation pattern useful for structural confirmation.

Theoretical Principles and Fragmentation Pathways

Under EI conditions (typically 70 eV), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes a series of fragmentation reactions. The primary cleavage sites are dictated by the stability of the resulting fragments (cations and radicals).

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight, 295. Substituted benzyl malonates often show a moderately intense molecular ion peak due to the stability of the aromatic system.[9]

-

Nitro Group Fragmentation: A common pathway for nitroaromatics involves the loss of nitro-group-related species. This includes the loss of a nitrogen monoxide radical (•NO, 30 Da) to yield a fragment at m/z 265, and the loss of a nitrogen dioxide radical (•NO₂, 46 Da) to give a fragment at m/z 249.[10][11]

-

Ester Group Fragmentation: Cleavage of the ester groups can occur in several ways. A prominent fragmentation is the loss of an ethoxy radical (•OC₂H₅, 45 Da), resulting in an acylium ion at m/z 250.[12]

-

Benzylic Cleavage: The bond between the benzylic carbon and the malonate carbon is prone to cleavage due to the resonance stability of the resulting benzyl cation. This fragmentation is often a dominant pathway for substituted benzyl malonates.[9] This cleavage would result in the formation of the 2-nitrobenzyl cation at m/z 136 . This ion is expected to be a major peak, potentially the base peak, in the spectrum.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a standard procedure for obtaining an EI mass spectrum, often using a Gas Chromatograph (GC) for sample introduction.

-

Sample Preparation:

-

Rationale: Dilution is necessary to avoid saturating the detector and to ensure proper vaporization in the GC inlet.

-

Procedure: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Setup (GC-MS):

-

Rationale: The GC separates the analyte from the solvent and any impurities before it enters the mass spectrometer. The MS parameters are set to achieve efficient ionization and detection.

-

Procedure:

-

GC: Use a standard capillary column (e.g., DB-5). Set a temperature program that ensures elution of the compound (e.g., ramp from 100°C to 280°C).

-

MS: Set the ion source to EI mode with a standard electron energy of 70 eV. Set the mass analyzer to scan a suitable range, such as m/z 40-400.

-

-

-

Injection and Data Acquisition:

-

Rationale: An automated injection provides reproducible results.

-

Procedure: Inject 1 µL of the prepared sample solution into the GC inlet. The instrument software will acquire mass spectra across the entire chromatographic run.

-

-

Data Analysis:

-

Rationale: The mass spectrum corresponding to the chromatographic peak of the analyte must be extracted for interpretation.

-

Procedure: Identify the chromatographic peak for this compound. Extract the corresponding mass spectrum (subtracting background ions if necessary) and analyze the molecular ion and fragmentation pattern.

-

Predicted Fragmentation Pathway and Data

The diagram below illustrates the most probable fragmentation pathways.

Caption: Predicted EI-MS fragmentation pathway for this compound.

The following table summarizes the key predicted ions in the mass spectrum.

| m/z | Proposed Ion Structure | Fragmentation Pathway | Predicted Intensity |

| 295 | [C₁₄H₁₇NO₆]⁺• | Molecular Ion (M⁺•) | Moderate |

| 250 | [M - •OC₂H₅]⁺ | Loss of ethoxy radical from an ester group | Moderate |

| 249 | [M - •NO₂]⁺ | Loss of nitrogen dioxide radical | Moderate |

| 136 | [C₇H₆NO₂]⁺ | Benzylic cleavage, forming the 2-nitrobenzyl cation | Strong (likely base peak) |

| 106 | [C₇H₆O]⁺• | Loss of •NO from the m/z 136 fragment | Moderate |

Conclusion

The analytical characterization of this compound can be confidently achieved through the combined application of IR spectroscopy and mass spectrometry. The IR spectrum is defined by strong, characteristic absorptions for the ester carbonyl (~1740 cm⁻¹) and the aromatic nitro group (~1530 and ~1350 cm⁻¹). The mass spectrum is expected to be distinguished by a molecular ion at m/z 295 and a dominant base peak at m/z 136, resulting from a characteristic benzylic cleavage. This guide provides the necessary theoretical foundation and practical protocols for researchers to reliably identify and verify the structure of this compound.

References

- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.

- Cas 59803-35-9, DIETHYL 2-(2-NITROBENZYL)

- Infrared of nitro compounds. Chemistry111.

- This compound | C14H17NO6 | CID 309274.

- DIETHYL 2-(2-NITROBENZYL)

- IR: nitro groups. University of Calgary.

- Mass Spectra of 2-Substituted Diethyl Malonate Deriv

- Spectroscopy of Arom

- Mass Spectrometry: Fragment

- Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University.

- Table of Characteristic IR Absorptions. University of Colorado Boulder.

- Diethyl 2-(4-nitrobenzyl)

- Diethyl benzylmalon

Sources

- 1. Cas 59803-35-9,this compound | lookchem [lookchem.com]

- 2. This compound | C14H17NO6 | CID 309274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. mdpi.com [mdpi.com]

- 10. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. newdrugapprovals.org [newdrugapprovals.org]

A Technical Guide to the Solubility of Diethyl 2-(2-nitrobenzyl)malonate in Common Laboratory Solvents

Introduction

Diethyl 2-(2-nitrobenzyl)malonate is a chemical compound of significant interest in organic synthesis, particularly as a versatile intermediate.[1] Its structure incorporates a diethyl malonate core, which is a common building block for the synthesis of a variety of more complex molecules, and a 2-nitrobenzyl group. This ortho-nitrobenzyl moiety is a well-known photolabile protecting group, often termed a "photocage," which can be cleaved with UV light to release a protected functional group.[2][3] This property makes this compound and its derivatives valuable in applications requiring spatiotemporal control of chemical reactions, such as in drug delivery systems and the synthesis of complex biomolecules.[3][4]

A thorough understanding of the solubility of this compound in various solvents is paramount for its effective use in research and development. Solubility dictates the choice of reaction media, purification methods (such as recrystallization and chromatography), and formulation strategies. This guide provides a comprehensive overview of the predicted solubility of this compound based on its structural features and offers a detailed experimental protocol for its empirical determination in common laboratory solvents.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, we can predict its general solubility behavior by analyzing its molecular structure. The molecule possesses both polar and non-polar characteristics. The two ester functional groups and the nitro group contribute to its polarity, suggesting potential solubility in polar organic solvents. The benzene ring and the ethyl groups of the malonate ester provide non-polar character, indicating possible solubility in less polar and non-polar solvents.

Based on the principle of "like dissolves like," we can anticipate the following trends:

-

High Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar functionalities of the molecule. The synthesis of this compound is often carried out in DMF, which strongly suggests good solubility in this solvent.[5]

-

Good to Moderate Solubility: In common polar organic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF). Ethyl acetate is used as an extraction solvent during its synthesis, indicating good solubility.[5] Alcohols such as ethanol and methanol are also likely to be effective solvents.

-

Moderate to Low Solubility: In less polar solvents like dichloromethane and chloroform.

-

Low to Insoluble: In non-polar solvents such as hexane, cyclohexane, and toluene. A mixture of ethyl acetate and hexane is used for its purification by column chromatography, implying it is less soluble in hexane.[5]

-

Insoluble in Water: The presence of the large non-polar benzyl group and the diethyl malonate structure would significantly limit its solubility in water, a highly polar protic solvent.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity Index | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) |

| Water | H₂O | 10.2 | Insoluble | |

| Methanol | CH₃OH | 5.1 | Good | |

| Ethanol | C₂H₅OH | 4.3 | Good | |

| Acetone | C₃H₆O | 5.1 | Good | |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Good | |

| Dichloromethane | CH₂Cl₂ | 3.1 | Moderate | |

| Chloroform | CHCl₃ | 4.1 | Moderate | |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Good | |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | High | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | High | |

| Toluene | C₇H₈ | 2.4 | Low | |

| Hexane | C₆H₁₄ | 0.1 | Low to Insoluble |

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely accepted shake-flask method.[6]

Materials and Equipment

-

This compound (solid)

-

A selection of common laboratory solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Scintillation vials or small flasks with screw caps

-

Vortex mixer or shaker bath

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.22 µm, compatible with the solvents used)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume of each solvent to be tested into the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can be run to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Analysis:

-

Determine the concentration of this compound in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standards of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL or moles per liter.

-

Acid-Base Solubility Tests

To further characterize the compound, simple acid-base solubility tests can be performed.[7][8][9] These tests can provide insights into the presence of acidic or basic functional groups.

-

5% Sodium Hydroxide (NaOH): this compound is not expected to be significantly soluble in 5% NaOH. Although the alpha-protons on the malonate are acidic, they are not typically acidic enough to be deprotonated by a weak base.

-

5% Sodium Bicarbonate (NaHCO₃): The compound is not expected to be soluble in 5% NaHCO₃, as this is a weaker base than NaOH.

-

5% Hydrochloric Acid (HCl): this compound lacks a basic functional group (like an amine) and is therefore not expected to be soluble in 5% HCl.[10]

Conclusion

While specific, published quantitative data on the solubility of this compound is scarce, its molecular structure provides a solid basis for predicting its solubility behavior in a range of common laboratory solvents. It is anticipated to be highly soluble in polar aprotic solvents, moderately soluble in common polar organic solvents, and poorly soluble in non-polar solvents and water. For researchers, scientists, and drug development professionals, the provided experimental protocol offers a robust framework for the empirical determination of its solubility, which is a critical parameter for its successful application in synthesis, purification, and formulation.

References

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Solubility test for Organic Compounds. (2024). [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

LookChem. Cas 59803-35-9, this compound. [Link]

-

University of Toronto Scarborough. Solubility. [Link]

-

PubChem. This compound. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

ChemBK. Diethyl malonate. [Link]

-

PubChem. Diethyl Malonate. [Link]

-

Wikipedia. Photolabile protecting group. [Link]

-

2.4 Photocleavable Protecting Groups. [Link]

-

ChemBK. diethyl 2-(2-(4-nitrophenyl)acetyl)malonate. [Link]

-

DIETHYL MALONATE. [Link]

-

PubChem. Diethyl 2-(2-nitro-1-phenylethyl)malonate. [Link]

-

Vapourtec. (2015). Reevaluation of the 2-nitrobenzyl protecting group for nitrogen containing compounds: an application of flow photochemistry. [Link]

-

PubChem. Diethyl 2-(4-nitrobenzylidene)malonate. [Link]

-

PrepChem.com. Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. [Link]

-

Globe Thesis. (2022). Development Of Synthetic Process Of Mono-p-nitrobenzyl Malonate. [Link]

-

Journal of High School Science. Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. [Link]

-

NIH. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. [Link]

-

NIH. Diethyl 2-(2-nitrobenzylidene)malonate. [Link]

-

PubChem. Diethyl 2-(4-nitrophenyl)malonate. [Link]

Sources

- 1. This compound | C14H17NO6 | CID 309274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 3. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 10. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Synthesis of Diethyl 2-(2-nitrobenzyl)malonate

Introduction: Strategic Importance of a Versatile Synthetic Intermediate

Diethyl 2-(2-nitrobenzyl)malonate is a valuable intermediate in organic synthesis, particularly in the construction of various heterocyclic compounds and molecules of pharmaceutical interest. The presence of the nitro group offers a versatile handle for further chemical transformations, such as reduction to an amine, which can then participate in a wide array of cyclization and derivatization reactions. The malonate functionality provides a classic platform for carbon-carbon bond formation and subsequent manipulations like decarboxylation. This guide provides a comprehensive, technically detailed exploration of the synthesis of this compound from 2-nitrobenzyl bromide, designed for researchers and professionals in the field of drug development and organic synthesis.

Core Principles: The Malonic Ester Synthesis

The synthesis of this compound is a classic example of the malonic ester synthesis, a robust method for the alkylation of a malonic ester. The fundamental principle of this reaction lies in the pronounced acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which are positioned between two electron-withdrawing carbonyl groups.[1] This acidity allows for the facile deprotonation by a suitable base to form a resonance-stabilized enolate ion.[2] This enolate is a potent nucleophile that readily participates in a nucleophilic substitution reaction with an appropriate electrophile, in this case, 2-nitrobenzyl bromide.

Reaction Mechanism: A Stepwise C-C Bond Formation

The reaction proceeds via a well-established two-step mechanism:

-

Enolate Formation: A base, such as potassium carbonate or sodium ethoxide, abstracts an acidic α-hydrogen from diethyl malonate. This deprotonation results in the formation of a resonance-stabilized enolate, where the negative charge is delocalized over the α-carbon and the two carbonyl oxygen atoms.[3] The choice of base is crucial; while sodium ethoxide is a strong base that ensures complete enolate formation, potassium carbonate offers a milder, safer, and often equally effective alternative, particularly when used in a polar aprotic solvent like dimethylformamide (DMF).[4][5]

-

Nucleophilic Attack (SN2 Alkylation): The generated enolate anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-nitrobenzyl bromide in a bimolecular nucleophilic substitution (SN2) reaction.[1] The bromide ion is displaced as the leaving group, resulting in the formation of the desired C-C bond and yielding this compound. The reaction is subject to the typical constraints of SN2 reactions, favoring primary or benzylic halides like 2-nitrobenzyl bromide and being sensitive to steric hindrance.[1]

Sources

chemical structure and IUPAC name of Diethyl 2-(2-nitrobenzyl)malonate

An In-depth Technical Guide to Diethyl 2-(2-nitrobenzyl)malonate: Synthesis, Properties, and Applications in Modern Organic Chemistry

Introduction

This compound is a pivotal intermediate in organic synthesis, serving as a versatile building block for a wide array of complex molecules. Its structure uniquely combines the reactive functionalities of a malonic ester with the latent synthetic potential of a nitroaromatic ring. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, its physicochemical and spectroscopic properties, and its applications, particularly in the construction of heterocyclic systems relevant to medicinal chemistry. As a Senior Application Scientist, the focus of this document is not merely on the "what" but on the "why," elucidating the rationale behind synthetic choices and highlighting the molecule's potential for further chemical exploration.

Chemical Identity and Structure

The foundational step in utilizing any chemical compound is a thorough understanding of its structure and nomenclature. This compound is systematically named based on IUPAC conventions, which unambiguously define its molecular architecture.

The core structure consists of a propanedioic acid (malonic acid) backbone, esterified with two ethyl groups. A 2-nitrobenzyl substituent is attached to the central carbon (C2) of the malonate moiety.

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | diethyl 2-[(2-nitrophenyl)methyl]propanedioate[1] |

| CAS Number | 59803-35-9[1][2] |

| Molecular Formula | C₁₄H₁₇NO₆[1][2] |

| Molecular Weight | 295.29 g/mol [1][2] |

| InChI | InChI=1S/C14H17NO6/c1-3-20-13(16)11(14(17)21-4-2)9-10-7-5-6-8-12(10)15(18)19/h5-8,11H,3-4,9H2,1-2H3[1] |

| SMILES | CCOC(=O)C(CC1=CC=CC=C1[O-])C(=O)OCC[1] |

Synthesis and Mechanism

The principal and most reliable method for synthesizing this compound is the malonic ester synthesis, a classic yet powerful C-C bond-forming reaction. This involves the alkylation of diethyl malonate with a suitable 2-nitrobenzyl halide.

Underlying Principles

The success of this synthesis hinges on two key factors:

-

Acidity of Malonic Esters : The methylene (-CH₂-) protons of diethyl malonate are significantly acidic (pKa ≈ 13) due to the resonance stabilization of the resulting carbanion by the two adjacent carbonyl groups. This allows for easy deprotonation by a moderately strong base to form a nucleophilic enolate.

-